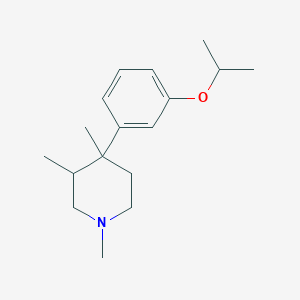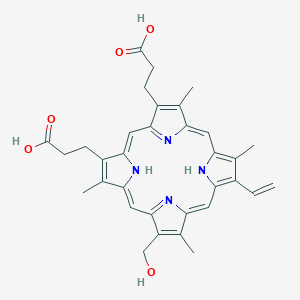
3-(3-Fluorophenyl)piperidine hydrochloride
Overview
Description
3-(3-Fluorophenyl)piperidine hydrochloride, also known as 3-FPH, is a synthetic compound with a wide range of applications in various scientific fields. It is an organic compound that has been used extensively in research studies and is known for its unique properties. 3-FPH has been used in the synthesis of various organic compounds, as well as in the development of new pharmaceuticals and medical treatments. 3-FPH is a versatile compound that has a wide range of potential applications in the scientific community.
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
3-(3-Fluorophenyl)piperidine hydrochloride has been studied extensively in the field of medicinal chemistry. It is a building block for several pharmaceutical compounds due to its involvement in various biological pathways. For instance, compounds with this structure have been synthesized and evaluated for anti-leukemia activity. These compounds have shown potential bioactivity against leukemia by inhibiting the growth of K562 cells, a type of leukemia cell line (Yang et al., 2009). Furthermore, compounds derived from 3-(3-Fluorophenyl)piperidine hydrochloride have been used in the development of antiarrhythmic drugs, specifically as a potential class III antiarrhythmic drug (Glushkov et al., 2011).
2. Synthesis of Neuroleptic Agents
The compound plays a crucial role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These neuroleptic agents are part of a class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The synthesis involves rhodium-catalyzed hydroformylation, demonstrating the compound's significance in complex chemical reactions leading to therapeutically significant agents (Botteghi et al., 2001).
3. Chemical Structure and Stability Analysis
Paroxetine hydrochloride, a phenylpiperidine derivative, exhibits a similar molecular structure to 3-(3-Fluorophenyl)piperidine hydrochloride. The compound's physicochemical properties, spectroscopic data, stability, and methods of preparation have been extensively documented. These studies provide valuable insights into the compound's behavior, stability, and potential modifications for pharmaceutical applications (Germann et al., 2013).
properties
IUPAC Name |
3-(3-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZNHNUNCBCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598027 | |
| Record name | 3-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)piperidine hydrochloride | |
CAS RN |
100240-20-8 | |
| Record name | 3-(3-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)











